2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide
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Overview
Description
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide is an organic compound with the molecular formula C10H11F2NO2 It is characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide typically involves the reaction of 2,2-difluoroacetic acid with N-methoxy-N-methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-difluoroacetic acid+N-methoxy-N-methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The methoxy and phenoxy groups contribute to its overall lipophilicity and ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-N-methoxy-N-methylacetamide
- 2,2-Difluoro-2-(trimethylsilyl)acetonitrile
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
2,2-Difluoro-N-methoxy-N-methyl-2-phenoxyacetamide is unique due to the presence of both methoxy and phenoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C10H11F2NO3 |
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Molecular Weight |
231.20 g/mol |
IUPAC Name |
2,2-difluoro-N-methoxy-N-methyl-2-phenoxyacetamide |
InChI |
InChI=1S/C10H11F2NO3/c1-13(15-2)9(14)10(11,12)16-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
LJWDGZZVZULOIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C(OC1=CC=CC=C1)(F)F)OC |
Origin of Product |
United States |
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